molecular formula C24H26FN5O3S B11197337 N-(2,4-Dimethoxyphenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide

N-(2,4-Dimethoxyphenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide

Cat. No.: B11197337
M. Wt: 483.6 g/mol
InChI Key: JEJQTZBZSDMQHW-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxyphenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide is a complex organic compound that belongs to the class of acetamides. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a fluorophenyl piperazine moiety, and a pyrimidinyl sulfanyl acetamide backbone. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethoxyphenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2,4-dimethoxyphenylamine and 2-fluorophenylpiperazine. These intermediates are then subjected to various coupling reactions, often under controlled conditions such as specific temperatures, pH levels, and the presence of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethoxyphenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for potential therapeutic effects, including anti-inflammatory, anti-cancer, or anti-microbial activities.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,4-Dimethoxyphenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of biological processes such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dimethoxyphenyl)-2-({6-[4-(2-chlorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide
  • N-(2,4-Dimethoxyphenyl)-2-({6-[4-(2-bromophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide

Uniqueness

N-(2,4-Dimethoxyphenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom may enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C24H26FN5O3S

Molecular Weight

483.6 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide

InChI

InChI=1S/C24H26FN5O3S/c1-32-17-7-8-19(21(13-17)33-2)28-23(31)15-34-24-14-22(26-16-27-24)30-11-9-29(10-12-30)20-6-4-3-5-18(20)25/h3-8,13-14,16H,9-12,15H2,1-2H3,(H,28,31)

InChI Key

JEJQTZBZSDMQHW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=CC=C4F)OC

Origin of Product

United States

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